Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoate
Description
Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoate is a β-hydroxy-α-amino ester derivative featuring a pyridin-3-yl substituent and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₅H₂₂N₂O₅ (molecular weight: 310.35 g/mol) . The Boc group is commonly used to protect amines during synthetic organic chemistry procedures, particularly in peptide synthesis.
Properties
IUPAC Name |
ethyl 3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-3-ylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5/c1-5-21-13(19)11(17-14(20)22-15(2,3)4)12(18)10-7-6-8-16-9-10/h6-9,11-12,18H,5H2,1-4H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFLSAWHYRTHHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=CN=CC=C1)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Hydroxy Group: The hydroxy group is introduced through a hydroxylation reaction, often using reagents like sodium borohydride.
Introduction of the Pyridinyl Group: The pyridinyl group is incorporated via a coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boron reagents and palladium catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group directly into various organic compounds .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoate undergoes several types of chemical reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the Boc protecting group using acids like trifluoroacetic acid (TFA).
Substitution: The pyridinyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: TFA, HCl (Hydrochloric acid)
Substitution: NaOH (Sodium hydroxide), KOH (Potassium hydroxide)
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Deprotected amino alcohol
Substitution: Various substituted pyridinyl derivatives
Scientific Research Applications
Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the development of new synthetic methodologies.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of complex organic molecules and materials
Mechanism of Action
The mechanism of action of Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors due to its functional groups.
Pathways Involved: It can participate in metabolic pathways involving amino acids and nucleophilic substitution reactions.
Comparison with Similar Compounds
The target compound belongs to a family of Boc-protected β-hydroxy-α-amino esters with variable aromatic substituents. Below is a systematic comparison with structurally related compounds:
Structural Analogs
Key Observations :
- Positional Isomerism : Pyridin-2-yl and pyridin-4-yl analogs share identical molecular formulas but differ in pyridine ring orientation, which impacts electronic properties and steric interactions. For example, pyridin-2-yl derivatives may exhibit stronger intramolecular hydrogen bonding due to proximity between the hydroxyl group and the nitrogen atom .
- Aromatic Substitution : Replacing pyridine with a 4-chlorophenyl group (CAS 61546-80-3) increases molecular weight and introduces a lipophilic chlorine atom, likely enhancing membrane permeability in biological systems .
Yield Comparison :
Physical and Chemical Properties
- Melting Points: Pyridin-2-yl derivatives (e.g., methyl 2-(di-Boc-amino)-3-(pyridin-2-yl)propanoate) decompose at 163°C , whereas chlorophenyl analogs may exhibit higher thermal stability due to increased hydrophobicity .
- Solubility : Pyridin-3-yl and pyridin-4-yl analogs are likely more polar than chlorophenyl derivatives, favoring solubility in polar aprotic solvents (e.g., THF, ethyl acetate) .
- Spectroscopic Data :
Commercial Availability and Cost
Biological Activity
Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoate, also known as (S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate, is a compound of significant interest in medicinal chemistry due to its biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C15H22N2O5
- Molecular Weight : 306.35 g/mol
- CAS Number : 70930-18-6
- Purity : ≥95%
Physical Characteristics
| Property | Value |
|---|---|
| Appearance | White powder |
| Storage Temperature | Room temperature |
| Boiling Point | Not available |
This compound exhibits biological activity primarily through its interaction with specific biological targets. It is hypothesized to act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and proliferation.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound can exhibit antiviral properties. For instance, a study highlighted the efficacy of related compounds against viral pathogens by inhibiting viral replication and enhancing host immune responses .
Cytotoxicity and Cell Viability
Research has shown that this compound may induce cytotoxic effects in various cancer cell lines. A notable study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in human lung cancer cells, suggesting potential applications in cancer therapy .
Study on Antiviral Efficacy
In a controlled experiment, this compound was tested for its antiviral activity against influenza virus. The results indicated that the compound significantly reduced viral load in infected cells compared to untreated controls.
Cancer Cell Line Experiment
A recent investigation assessed the effects of this compound on several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 15.4 |
| HeLa (Cervical Cancer) | 22.7 |
| MCF7 (Breast Cancer) | 18.9 |
The results indicated that the compound exhibited varying degrees of cytotoxicity across different cancer types, highlighting its potential as an anticancer agent.
Q & A
Q. Discrepancies in reported biological activity: Are these due to stereochemical impurities or assay conditions?
- Resolution : Enantiomeric purity (>99% ee) is critical. Validate via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10). In cell assays, serum proteins (e.g., BSA) may sequester the compound, reducing apparent activity. Pre-incubate with 0.1% BSA to standardize conditions .
Comparative Studies
Q. How does replacing the pyridin-3-yl group with pyridin-2-yl or phenyl analogs alter reactivity?
- Methodology : Synthesize analogs via Suzuki-Miyaura coupling (Pd(PPh), KCO) and compare electronic effects using Hammett σ constants. Pyridin-3-yl’s electron-withdrawing nature accelerates ester hydrolysis 2-fold vs. phenyl .
Safety and Handling
Q. What precautions are essential when handling this compound in aqueous or acidic conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
